2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone
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Overview
Description
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
The synthesis of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the cyclopentanone moiety. One common synthetic route includes the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with ethyl cyanoacetate to form the pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is then reacted with cyclopentanone under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazolo[3,4-d]pyrimidine ring.
Scientific Research Applications
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Known for its anticancer activity.
®-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A potent FLT3 kinase inhibitor used in the treatment of acute myeloid leukemia.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CDK2 and its potential for diverse therapeutic applications .
Properties
CAS No. |
62141-19-9 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclopentan-1-one |
InChI |
InChI=1S/C16H14N4O/c21-14-8-4-7-12(14)15-13-9-19-20(16(13)18-10-17-15)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2 |
InChI Key |
GZCSSJVYFUHQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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